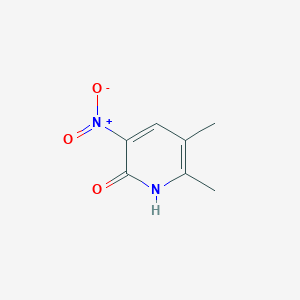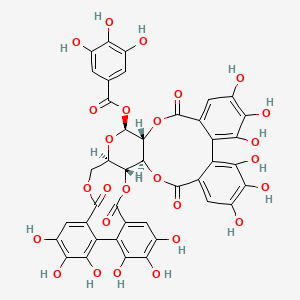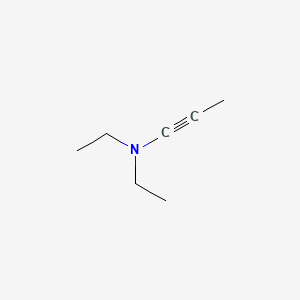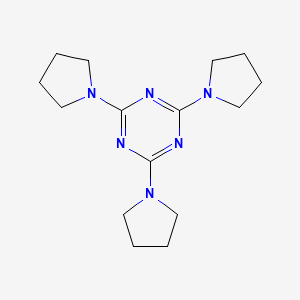
5,6-dimethyl-3-nitro-1H-pyridin-2-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Highly Functionalized Compounds
Research has demonstrated the utility of similar compounds in the synthesis of highly functionalized organic molecules. For example, the domino reactions catalyzed by L-proline leading to the synthesis of novel N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines involve the formation of multiple bonds, showcasing the potential of using such compounds as intermediates in complex organic synthesis (Gunasekaran, Prasanna, & Perumal, 2014).
Crystal Engineering and Nonlinear Optics
In the field of crystal engineering, the formation of molecular complexes for the development of new materials with quadratic nonlinear optical behavior has been explored. Studies on molecular complexes formed with derivatives like 4-nitropyridine-1-oxide reveal insights into designing materials with desirable optical properties (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Structural and Vibrational Properties
The structural and vibrational properties of compounds like 2,6-dimethyl-4-nitropyridine N-oxide (DMNPO) have been extensively studied, highlighting the importance of intermolecular interactions on the crystal structure and spectroscopic characteristics. Such research provides valuable insights into the physical chemistry of nitropyridine derivatives and their interactions (Hanuza, Ma̧czka, Waśkowska, Oganowski, Ban-Oganowska, Lutz, & Maas, 1998).
Magnetic Properties and Catalysis
The synthesis and analysis of palladium(II) complexes with derivatives like 2,6-dimethyl-4-nitropyridine highlight the exploration of these compounds in catalysis and their potential biological activities. Research in this area not only expands the understanding of metal-organic frameworks but also explores their applications in medicinal chemistry (Kuduk-Jaworska, Puszko, Kubiak, & Pełczyńska, 2004).
Propiedades
IUPAC Name |
5,6-dimethyl-3-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-6(9(11)12)7(10)8-5(4)2/h3H,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAODRZMUIIDRJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295122 | |
| Record name | 5,6-dimethyl-3-nitro-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-3-nitro-1H-pyridin-2-one | |
CAS RN |
98276-88-1 | |
| Record name | 5,6-dimethyl-3-nitro-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Acetamide, n-(3-nitro[1,1'-biphenyl]-4-yl)-](/img/structure/B1606782.png)

